4,4'-Dimethyl-3-nitro-1,1'-biphenyl
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Overview
Description
1,1’-Biphenyl, 4,4’-dimethyl-3-nitro-: is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where two benzene rings are connected by a single bond, and it features two methyl groups and a nitro group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4,4’-dimethyl-3-nitro- can be synthesized through various methods, including:
Nitration of 4,4’-dimethylbiphenyl:
Suzuki–Miyaura Cross-Coupling Reaction: This method involves the coupling of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4,4’-dimethyl-3-nitro- typically involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 4,4’-dimethyl-3-nitro- undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate.
Major Products:
Reduction Product: 1,1’-Biphenyl, 4,4’-dimethyl-3-amino-.
Oxidation Product: 1,1’-Biphenyl, 4,4’-dicarboxylic acid.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-dimethyl-3-nitro- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4,4’-dimethyl-3-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’-Biphenyl, 4,4’-dimethyl-: Lacks the nitro group and has different chemical properties and applications.
1,1’-Biphenyl, 4,4’-dicarboxylic acid: Formed by the oxidation of the methyl groups and used in polymer synthesis.
1,1’-Biphenyl, 4,4’-dimethyl-3-amino-: Formed by the reduction of the nitro group and has different biological activities.
Uniqueness: Its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
CAS No. |
107771-74-4 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(9-13)15(16)17/h3-9H,1-2H3 |
InChI Key |
QAOZLQJWOHCEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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